molecular formula C14H13N3O B2378435 3-(Quinolin-2-ylmethylidene)piperazin-2-one CAS No. 877977-59-8

3-(Quinolin-2-ylmethylidene)piperazin-2-one

Cat. No.: B2378435
CAS No.: 877977-59-8
M. Wt: 239.278
InChI Key: QLSITWHUNWVGOS-UHFFFAOYSA-N
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Description

“3-(Quinolin-2-ylmethylidene)piperazin-2-one” is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.27 . It is a powder in physical form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)/b13-9+ .

Scientific Research Applications

Biotransformation and Metabolic Study

  • Biotransformation in Human Hepatic Enzymes: 3-(Quinolin-2-ylmethylidene)piperazin-2-one and its derivatives are metabolized in the liver, primarily through the action of the CYP3A4 enzyme, with CYP2D6 playing a minor role. This is demonstrated in a study where eight metabolites were identified and their structures proposed based on mass spectrometry techniques (Minato et al., 2008).

Structural and Molecular Analysis

  • Fourier Transform Infrared Spectra: A study on Fourier transform infrared spectra and normal mode analysis of related compounds provides insights into the conformation of these compounds, which is crucial for understanding their interaction with biological receptors (Bajpai et al., 2000).
  • Molecular Docking Studies: Investigations involving molecular docking studies of compounds containing the this compound scaffold help understand their potential interactions with various biological targets, aiding in drug development (Desai et al., 2017).

Pharmacological Profiles

  • Diverse Pharmacological Properties: Compounds with the this compound structure exhibit a wide range of pharmacological properties, including antimalarial, anti-HIV, anticancer, and more, as reviewed in (El-Azzouny et al., 2020).

Synthesis and Chemical Properties

  • Synthetic Methods: Novel methods for the synthesis of derivatives of this compound, highlighting advancements in chemical synthesis techniques, are discussed in (Kornylov et al., 2017).
  • Ring Expansion in Synthesis: The synthesis of fully saturated derivatives, through reactions leading to unusual ring expansion of intermediate compounds, is explored in (Zaleska et al., 2003).

Biological Efficacy and Potential

  • Antimicrobial Activity: A study demonstrates the synthesis of derivatives with significant antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in addressing microbial infections (Patel et al., 2012).

Safety and Hazards

The compound has been associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(3E)-3-(quinolin-2-ylmethylidene)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSITWHUNWVGOS-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)/C(=C\C2=NC3=CC=CC=C3C=C2)/N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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